9-PAHSA-d4: A Technical Guide for Researchers and Drug Development Professionals
9-PAHSA-d4: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the deuterated lipid 9-PAHSA-d4, its core functions as an internal standard, and the multifaceted biological roles of its non-deuterated counterpart, 9-palmitoyl-hydroxy-stearic acid (9-PAHSA).
This guide provides a comprehensive overview of 9-PAHSA-d4, a critical tool in the study of a novel class of bioactive lipids. Primarily utilized as an internal standard, 9-PAHSA-d4 enables the precise quantification of endogenous 9-PAHSA, a lipid that has garnered significant attention for its therapeutic potential in metabolic and inflammatory diseases. This document details the physicochemical properties of 9-PAHSA-d4, outlines experimental protocols for its use, and delves into the functional significance of 9-PAHSA, supported by signaling pathway diagrams.
Physicochemical Properties
Quantitative data for 9-PAHSA-d4 and its non-deuterated analog, 9-PAHSA, are summarized below. This information is crucial for the accurate preparation of standards and experimental solutions.
| Property | 9-PAHSA-d4 | 9-PAHSA |
| Formal Name | 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d4]-octadecanoic acid[1] | 9-[(1-oxohexadecyl)oxy]-octadecanoic acid[2][3] |
| Molecular Formula | C₃₄H₆₂D₄O₄[1] | C₃₄H₆₆O₄[2] |
| Formula Weight | 542.9 | 538.9 |
| CAS Number | 2704278-85-1 | 1481636-31-0 |
| Purity | ≥99% deuterated forms (d₁-d₄) | - |
| Formulation | A solution in methyl acetate | A 10 mg/ml solution in methyl acetate |
| Storage Temperature | -20°C | - |
| Stability | ≥ 2 years | ≥ 2 years |
Core Function of 9-PAHSA-d4: An Internal Standard
The primary and critical function of 9-PAHSA-d4 is its use as an internal standard for the accurate quantification of 9-PAHSA in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its deuteration, the substitution of four hydrogen atoms with deuterium, results in a molecule that is chemically identical to 9-PAHSA but has a higher molecular weight. This mass difference allows for its distinct detection in mass spectrometry, enabling researchers to correct for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of 9-PAHSA measurements.
Biological Functions of 9-PAHSA
9-PAHSA is an endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It is formed by the esterification of palmitic acid to 9-hydroxy stearic acid. Levels of 9-PAHSA have been found to be reduced in the serum and adipose tissues of insulin-resistant humans, highlighting its potential role in metabolic health.
Anti-Diabetic Effects
9-PAHSA has demonstrated significant anti-diabetic properties. It improves glucose tolerance and stimulates the secretion of insulin and glucagon-like peptide-1 (GLP-1). Furthermore, 9-PAHSA enhances glucose transport, in part through the activation of G-protein-coupled receptor 120 (GPR120). Chronic treatment with 9-PAHSA has been shown to improve insulin sensitivity and glucose tolerance in mouse models.
Anti-Inflammatory Properties
Beyond its metabolic benefits, 9-PAHSA exhibits potent anti-inflammatory effects. It can attenuate lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB pathway. Studies have shown that 9-PAHSA can reduce the secretion of pro-inflammatory cytokines.
Cardioprotective and Other Functions
Recent research has uncovered a cardioprotective role for 9-PAHSA. It has been shown to improve cardiovascular complications in diabetic mice by promoting autophagic flux and reducing myocardial hypertrophy. Additionally, 9-PAHSA has been found to prevent mitochondrial dysfunction in steatotic hepatocytes, suggesting a role in liver health.
Experimental Protocols
Quantification of 9-PAHSA in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 9-PAHSA from serum or plasma using 9-PAHSA-d4 as an internal standard.
a) Sample Preparation and Lipid Extraction:
-
To 200 µL of serum or plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing a known amount of 9-PAHSA-d4 (e.g., 10 ng/ml).
-
Vortex the mixture for 30 seconds and centrifuge to separate the organic and aqueous phases.
-
Transfer the lower organic phase to a new tube and dry it under a gentle stream of nitrogen.
-
The dried lipid extract can be stored at -80°C until analysis.
b) Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Re-suspend the lipid extract in a small volume of a non-polar solvent like hexane.
-
Apply the sample to a silica SPE cartridge pre-conditioned with the same solvent.
-
Wash the cartridge with the non-polar solvent to remove neutral lipids.
-
Elute the FAHFAs with a more polar solvent mixture, such as diethyl ether:acetic acid (98:2 v/v).
-
Dry the eluted fraction under nitrogen.
c) LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Separate the lipids using a C18 reversed-phase column with an appropriate gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like ammonium acetate or formic acid).
-
Perform mass spectrometric detection in negative ionization mode using multiple reaction monitoring (MRM).
-
Monitor the transitions for both 9-PAHSA (e.g., m/z 537 → 255) and 9-PAHSA-d4.
-
Quantify the amount of 9-PAHSA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Workflow for 9-PAHSA quantification.
GPR120 Activation Assay
This protocol describes a cell-based assay to evaluate the activation of GPR120 by 9-PAHSA.
-
Cell Culture: Culture cells stably expressing GPR120 (e.g., HEK293 or CHO cells) in appropriate media.
-
Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 9-PAHSA or a known GPR120 agonist (positive control) and a vehicle control.
-
Signal Detection: Measure the downstream signaling events associated with GPR120 activation. This can include:
-
Calcium Mobilization: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and measure changes in intracellular calcium concentration using a fluorescence plate reader.
-
β-arrestin Recruitment: Utilize a commercially available assay that measures the recruitment of β-arrestin to the activated receptor.
-
-
Data Analysis: Plot the response as a function of the compound concentration and determine the EC₅₀ value.
Signaling Pathways of 9-PAHSA
The biological effects of 9-PAHSA are mediated through its interaction with several key signaling pathways.
GPR120 and GPR40 Signaling
9-PAHSA is an agonist for GPR120 and a partial agonist for GPR40, both of which are G-protein coupled receptors involved in metabolic regulation. Activation of these receptors can lead to increased intracellular calcium, stimulation of insulin and GLP-1 secretion, and enhanced glucose uptake.
Caption: 9-PAHSA activation of GPR120/GPR40.
Autophagy Regulation
9-PAHSA has been shown to modulate autophagy, a cellular process for degrading and recycling cellular components. In the context of diabetic cardiomyopathy, 9-PAHSA promotes autophagic flux, which is associated with reduced myocardial hypertrophy and improved cardiac function. This is thought to occur through the downregulation of the Akt-mTOR pathway and activation of the PI3KIII-BECN1 complex.
Caption: 9-PAHSA regulation of autophagy.
